1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride
Übersicht
Beschreibung
1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClO4S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1,1-dioxo-1H-benzo[b]thiophene-6-sulfonic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonic acid+SOCl2→1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride undergoes various chemical reactions, including:
- Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
- Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
- Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.
- Substitution Reactions: Nucleophiles such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the generated hydrochloric acid (HCl).
- Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
- Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
- Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
- Oxidation Reactions: Sulfonic acid derivatives.
- Reduction Reactions: Sulfinyl or sulfhydryl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry::- Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
- Employed in the synthesis of various heterocyclic compounds.
- Utilized in the modification of biomolecules such as proteins and peptides to study their structure and function.
- Acts as a cross-linking agent in the preparation of bioconjugates.
- Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.
- Studied for its antimicrobial and anticancer properties.
- Used in the production of specialty chemicals and materials.
- Employed in the synthesis of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives.
Molecular Targets and Pathways::- The compound targets nucleophilic sites on biomolecules such as amino groups in proteins and peptides.
- It can modify the structure and function of biomolecules by forming stable sulfonamide or sulfonate ester linkages.
Vergleich Mit ähnlichen Verbindungen
1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
- Benzenesulfonyl chloride: Similar in reactivity but lacks the heterocyclic benzo[b]thiophene structure.
- Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single carbon atom.
- Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of the benzo[b]thiophene ring.
- The presence of the benzo[b]thiophene ring in 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride imparts unique electronic and steric properties, making it distinct from other sulfonyl chloride compounds.
- Its heterocyclic structure can influence its reactivity and interactions with other molecules, providing opportunities for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
1,1-dioxo-1-benzothiophene-6-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAMYHSHOGSJGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.